(E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}ethene-1-sulfonamide
Description
The compound (E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}ethene-1-sulfonamide is a structurally complex sulfonamide derivative. Its key features include:
- Pyridine core: Substituted with a chloro (-Cl) and trifluoromethyl (-CF₃) group at positions 3 and 5, respectively.
- Aminoethyl linker: Connects the pyridine moiety to an ethenesulfonamide group.
- Aromatic substituents: A phenyl ring with a 3-methoxy group and a 4-[(4-fluorophenyl)methoxy] group, introducing steric bulk and electronic modulation.
Properties
IUPAC Name |
(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClF4N3O4S/c1-35-22-12-16(4-7-21(22)36-15-17-2-5-19(26)6-3-17)8-11-37(33,34)32-10-9-30-23-20(25)13-18(14-31-23)24(27,28)29/h2-8,11-14,32H,9-10,15H2,1H3,(H,30,31)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVCKTQIAXZBKH-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CS(=O)(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/S(=O)(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClF4N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}ethene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine derivative, followed by the introduction of the sulfonamide group and the ethene linkage. Key steps include:
Halogenation: Introduction of chlorine and trifluoromethyl groups to the pyridine ring.
Amination: Formation of the aminoethyl side chain.
Etherification: Attachment of the fluorophenylmethoxy group.
Sulfonation: Introduction of the sulfonamide group.
Coupling: Formation of the ethene linkage between the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}ethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro or carbonyl groups.
Substitution: Halogen exchange or nucleophilic substitution.
Coupling: Formation of carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium, copper). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new substituents on the aromatic rings.
Scientific Research Applications
(E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}ethene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}ethene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Key pathways involved could include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related analogues:
Key Observations:
Substituent Impact: The trifluoromethyl group (CF₃) in the target compound and analogue enhances metabolic stability and hydrophobic interactions compared to non-fluorinated analogues .
Bioactivity Trends :
- Compound 6m demonstrates strong anticancer activity, attributed to its electron-deficient trifluorophenyl group enhancing target binding. The target compound’s additional fluorophenylmethoxy group may further modulate selectivity.
- Pyrrole-containing analogues may exhibit altered binding kinetics due to differences in ring planarity compared to phenyl systems.
Synthetic Challenges :
- The target compound’s synthesis likely involves multi-step coupling reactions (similar to ’s methodology), with challenges in achieving stereochemical purity due to the ethene sulfonamide backbone .
Research Findings and Data
Structural Confirmation
Bioactivity Clustering
Toxicity and Stability
- No toxicity data are available for the target compound. However, fluorinated aromatic systems (e.g., 4-fluorophenyl) generally exhibit improved metabolic stability over non-fluorinated counterparts, as seen in TRI-reported revisions for similar compounds .
Biological Activity
The compound (E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}ethene-1-sulfonamide, often referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's molecular formula is C21H22ClF3N4O3S, with a molecular weight of approximately 480.93 g/mol. Its structure features a trifluoromethyl-pyridine moiety, which is known to enhance biological activity through various mechanisms such as increased lipophilicity and improved binding affinity to biological targets.
- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes. This inhibition can lead to various physiological effects, including anti-inflammatory actions.
- Antimicrobial Properties : Sulfonamides are traditionally recognized for their antibacterial properties by inhibiting bacterial folic acid synthesis. Similar mechanisms may be present in this compound, although specific studies are required to confirm this.
- Targeting Cancer Pathways : Some derivatives of sulfonamides have shown promise in targeting cancer cell proliferation pathways, possibly through the modulation of signaling cascades involved in cell growth.
Pharmacological Studies
Recent studies have demonstrated the compound's potential in various assays:
Case Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties of sulfonamide derivatives, this compound was tested for its ability to inhibit prostaglandin E2 (PGE2) production in RAW264.7 macrophages. The results indicated a significant reduction in PGE2 levels at concentrations consistent with its IC50 values against COX enzymes, reinforcing its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that it induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The study highlighted that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
